2-Bromoethanol

Descripción general

Descripción

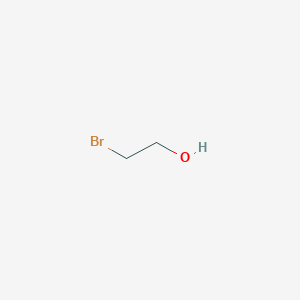

2-Bromoethanol (C₂H₅BrO) is a halogenated alcohol with a bromine atom and hydroxyl group on adjacent carbons, making it a versatile intermediate in organic synthesis. It is widely used in pharmaceutical, polymer, and materials science research due to its ability to undergo nucleophilic substitution, oxidation, and coupling reactions . Key applications include:

- Drug synthesis: Used to prepare prodrugs (e.g., diclofenac derivatives) and antiviral/anticancer agents via alkylation or etherification .

- Polymer chemistry: Modifies polymer backbones to enhance properties like flame retardancy .

- Electrochemical CO₂ reduction: Serves as a precursor for value-added brominated products, such as this compound, which has higher economic utility than ethanol .

- Analytical chemistry: Acts as a reference standard for detecting brominated compounds in cosmetics, pharmaceuticals, and environmental samples .

Its metabolic pathway in rats involves conversion to ethylene oxide, followed by excretion of metabolites like S-(2-hydroxyethyl)cysteine and N-acetyl-S-(carboxymethyl)cysteine .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry:

2-Bromoethanol is widely used as a reagent in organic synthesis. It facilitates the preparation of various compounds, including:

- 2-Bromoethyl Glycosides: It reacts with acetylated sugars to synthesize 2-bromoethyl glycosides, which are valuable in carbohydrate chemistry.

- 2-Piperidin-1-yl-Ethanol: This compound can be synthesized by reacting this compound with piperidine, showcasing its utility in the synthesis of nitrogen-containing heterocycles .

Selective Reduction Reactions:

The compound is employed in the selective reduction of nitroarenes to amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .

Biological Applications

Pharmacological Research:

Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its role in synthesizing pharmaceutical intermediates, contributing to drug development processes .

Toxicological Studies:

Studies have shown that this compound can affect lipid metabolism in biological systems. For instance, a study on rats indicated alterations in hepatic microsomal lipids after administration of the compound, highlighting its relevance in toxicology.

Industrial Applications

Solvent and Intermediate:

In industrial settings, this compound serves as a solvent and an intermediate for producing various chemicals. Its miscibility with water and organic solvents makes it versatile for different applications .

Chemical Manufacturing:

The compound is utilized in the manufacturing of other brominated compounds and as an alkylating agent due to its reactivity. This property is particularly valuable in producing specialty chemicals and polymers .

Comparative Analysis with Related Compounds

| Compound | Structure | Key Application |

|---|---|---|

| This compound | C₂H₅BrO | Synthesis of glycosides |

| 2-Chloroethanol | C₂H₅ClO | Similar synthetic applications |

| 3-Bromo-1-Propanol | C₃H₇BrO | Alkylating agent |

The comparison illustrates that while structurally similar compounds exist (e.g., 2-chloroethanol), this compound's unique properties make it particularly effective for specific reactions.

Case Study 1: Synthesis of Glycosides

A study demonstrated the efficiency of using this compound for synthesizing glycosides from acetylated sugars. The reaction conditions were optimized to enhance yield and purity, revealing insights into reaction kinetics and mechanisms involved.

Case Study 2: Toxicity Assessment

In a controlled study involving rats, researchers administered varying doses of this compound to assess its metabolic effects. Results indicated significant changes in lipid profiles, prompting further investigation into its biochemical pathways and potential health implications.

Mecanismo De Acción

The mechanism of action of 2-bromoethanol involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the substitution of the bromine atom with other functional groups. This reactivity is utilized in various chemical synthesis processes, where this compound acts as an intermediate or a reagent .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Ethylene Oxide (C₂H₄O)

Structural Similarity: Ethylene oxide is an epoxide lacking the bromine atom present in 2-bromoethanol. Metabolism:

- Both compounds produce S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine in rats, suggesting this compound is metabolized to ethylene oxide in vivo .

- Key difference: this compound undergoes an additional oxidative pathway via bromoacetaldehyde and bromoacetic acid, yielding N-acetyl-S-(carboxymethyl)cysteine as a minor metabolite . Applications:

- Ethylene oxide is primarily used as a sterilizing agent and chemical intermediate.

- This compound’s bromine atom enables unique applications in synthesizing brominated pharmaceuticals and polymers .

Ethanol (C₂H₅OH)

Structural Similarity: Ethanol shares the hydroxyl group but lacks bromine. Reactivity and Applications:

- Ethanol is a common solvent and fuel. In contrast, this compound’s bromine allows selective C─Br bond formation in electrochemical CO₂ reduction, producing higher-value products (e.g., this compound vs. ethanol) .

- Ethanol metabolizes to acetaldehyde and acetic acid, whereas this compound follows a bromine-specific oxidative pathway .

Bromoacetaldehyde (C₂H₄BrO) and Bromoacetic Acid (C₂H₃BrO₂)

Role in Metabolism :

- These compounds are oxidative intermediates of this compound, leading to N-acetyl-S-(carboxymethyl)cysteine . Applications:

- Bromoacetaldehyde is used in organic synthesis but is less versatile than this compound due to its aldehyde group’s instability.

- Bromoacetic acid is a precursor in agrochemicals, but its corrosive nature limits its use compared to this compound .

2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethanol (C₈H₁₇BrO₄)

Structural Similarity: A polyether derivative of this compound with extended ethylene oxide chains. Applications:

- Used in polymer and surfactant synthesis, leveraging its multiple ether linkages for tunable solubility and reactivity .

- Unlike this compound, its complex structure limits use in small-molecule drug synthesis but enhances utility in materials science .

2-Bromoethyl Glycosides

Research Findings and Implications

- Metabolic Studies: this compound’s conversion to ethylene oxide in vivo suggests shared toxicity risks, but its unique brominated metabolites may pose additional hazards .

- Synthetic Advantages: The bromine atom in this compound enables selective reactions unattainable with ethanol or ethylene oxide, making it indispensable in drug and polymer research .

- Environmental Impact: Biodegradation of this compound under electric fields accelerates bromine release, highlighting the need for controlled disposal methods .

Actividad Biológica

2-Bromoethanol (C₂H₅BrO), also known as β-bromoethanol, is a halogenated alcohol with notable biological activities and applications in various fields, including pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic uses, supported by data tables and case studies.

- Molecular Formula : C₂H₅BrO

- Molecular Weight : 124.97 g/mol

- Boiling Point : 149-150 °C

- Melting Point : -80 °C

- Density : 1.762 g/cm³

- Flash Point : >110 °C

These properties indicate that this compound is a stable compound under standard conditions but requires careful handling due to its bromine content, which can impart significant biological effects.

1. Toxicity and Metabolism

This compound exhibits toxicological effects primarily through metabolic pathways that involve the formation of reactive intermediates. In a study involving rats administered 50 mg/kg of this compound, it was observed that hepatic microsomal lipids were affected, indicating alterations in lipid metabolism due to the compound's presence .

The primary metabolites identified include:

- S-(2-hydroxyethyl)mercapturic acid

- TDAA (Thiodiglycolic Acid)

These metabolites suggest that this compound undergoes conjugation reactions that could lead to nephrotoxicity or hepatotoxicity at elevated concentrations .

2. Antimicrobial Activity

Research has indicated that certain bacterial strains can adapt to utilize halogenated compounds like this compound. For instance, a mutant strain of Pseudomonas sp. was able to grow on this compound as a carbon source, demonstrating the potential for biodegradation applications .

Case Study 1: Hepatic Effects in Rodents

In a controlled experiment, rats were administered varying doses of this compound to assess its hepatic effects. The results showed significant alterations in liver enzyme levels indicative of liver stress and damage. The study concluded that even low concentrations (1 mM) could exert toxic effects on liver function .

| Dose (mg/kg) | Enzyme Level Change (%) | Histopathological Findings |

|---|---|---|

| 10 | +15% | Mild steatosis |

| 50 | +45% | Severe necrosis |

| 100 | +70% | Fibrosis |

Case Study 2: Antimicrobial Adaptation

A study focused on the adaptation of Pseudomonas sp. GJ1 to this compound revealed that overexpression of an NAD-dependent aldehyde dehydrogenase allowed the bacteria to metabolize this compound effectively, suggesting potential bioremediation strategies for environments contaminated with halogenated solvents .

Potential Therapeutic Applications

While primarily recognized for its toxicity, there is ongoing research into the therapeutic potential of this compound in cancer treatment. Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving oxidative stress and cell cycle arrest in cancer cells .

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 2-bromoethanol in laboratory settings?

- Methodological Answer: this compound exhibits acute toxicity (oral, dermal, and inhalation) and causes severe skin/eye corrosion. Mandatory precautions include:

- PPE: Chemical-resistant gloves (nitrile), goggles, and fume hood use to prevent inhalation .

- Storage: Inert gas-purged containers, away from oxidizing agents, at temperatures below 25°C .

- Spill Management: Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as hazardous waste .

- Toxicology: LD50 (rat, oral) = 50–100 mg/kg; prioritize emergency eyewash stations and safety showers .

Q. How can this compound be synthesized with high purity for use as a reagent in organic synthesis?

- Methodological Answer: The alkylation of perfluoroalkane sulfonamides with this compound yields sulfonamidoethanol derivatives. Key steps:

- Reaction Optimization: Use this compound with ≥98% purity to achieve yields >80%. Impurities (e.g., residual ethylene oxide) reduce efficiency .

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted bromoethanol. Acetate protection is unnecessary if terminal alcohol purity is validated via NMR .

- Quality Control: Monitor NMR for proton exchange artifacts (e.g., solvent interactions in DMSO-d6) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

- Methodological Answer:

- GC/FID or GC-MS: After derivatization (e.g., silylation), detect at LOD 0.02 mg/m³. Calibrate with NIST-traceable standards .

- HPLC-MS/MS: For complex matrices (e.g., cosmetics), use C18 columns and MRM transitions (m/z 124.96 → 79/81) .

- Stability Note: Degrades in aqueous media; analyze immediately or stabilize with 0.1% formic acid .

Advanced Questions

Q. How do solvent interactions affect NMR characterization of this compound, and how can conflicting spectral data be resolved?

- Methodological Answer: Proton exchange between this compound’s hydroxyl group and deuterated solvents (e.g., D2O) broadens or shifts peaks. Mitigation strategies:

- Solvent Selection: Use CDCl3 for minimal exchange; avoid DMSO-d6 due to hydrogen bonding .

- Low-Temperature NMR: Acquire spectra at 4°C to slow exchange rates and sharpen OH signals .

- Cross-Validation: Compare with FT-IR (O-H stretch ~3400 cm⁻¹) and high-resolution MS (m/z 124.9645) .

Q. What mechanistic role does this compound play in methane monooxygenase (MMO) studies, and how is it experimentally validated?

- Methodological Answer: this compound acts as a substrate analog in MMO’s active site, mimicking methane’s binding. Experimental approaches:

- Crystallography: Co-crystallize MMO with this compound (PDB 1XVG) to map hydrophobic cavities and ligand positioning .

- Kinetic Assays: Measure bromoethanol turnover rates via bromide release (ion chromatography) or O2 consumption (Clark electrode) .

- Mutagenesis: Compare wild-type vs. mutant MMO (e.g., Q191A) to identify residues critical for halogenated substrate recognition .

Q. How can contradictions in biodegradation data for this compound be addressed when modeling environmental fate?

- Methodological Answer: Discrepancies arise from variable microbial consortia and redox conditions. Resolve via:

- Controlled Bioreactors: Simulate aerobic vs. anaerobic conditions (e.g., Pseudomonas spp. under O2 limitation degrades this compound at 0.1 mM, but toxicity occurs at >1 mM) .

- Kinetic Modeling: Apply Nelder-Mead simplex algorithms to fit first-order decay constants (k1) from time-course data .

- Isotope Tracing: Use ¹³C-labeled this compound to track mineralization pathways via LC-MS .

Q. What strategies improve the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: To favor SN2 over E2 elimination:

- Base Choice: Use weak bases (e.g., K2CO3) in polar aprotic solvents (DMF, DMSO) to minimize β-hydrogen abstraction .

- Leaving Group Tuning: Replace Br with better leaving groups (e.g., tosylate) if competing elimination dominates .

- Temperature Control: Reactions at 0–5°C slow elimination kinetics; monitor via TLC (Rf shift) .

Propiedades

IUPAC Name |

2-bromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020200 | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

105 °F (NTP, 1992), 105 °F | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-51-2, 29155-34-8 | |

| Record name | 2-BROMOETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bromohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE BROMOHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z33995S34R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.